molecular formula C9H12N4O4 B2542804 Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate CAS No. 1864760-35-9

Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate

Cat. No.: B2542804
CAS No.: 1864760-35-9
M. Wt: 240.219
InChI Key: HKSDGOQJZLUDAM-VURMDHGXSA-N
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Description

Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate is a chemical compound that features a unique structure combining a pyrazole ring with a nitro group and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate typically involves the reaction of 4-nitro-1H-pyrazole with methyl 3-(dimethylamino)acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on

Properties

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-(4-nitropyrazol-1-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c1-11(2)6-8(9(14)17-3)12-5-7(4-10-12)13(15)16/h4-6H,1-3H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSDGOQJZLUDAM-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)OC)\N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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